molecular formula C20H26N2O4S B7719063 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide

货号 B7719063
分子量: 390.5 g/mol
InChI 键: PURPLNMETPMAIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

作用机制

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide selectively binds to the active site of BTK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

实验室实验的优点和局限性

One of the advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its lack of activity against C481S mutant BTK, which is associated with resistance to other BTK inhibitors. Another limitation is the need for further optimization of the dosing regimen and combination therapies to maximize its efficacy in clinical trials.

未来方向

For 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other targeted agents, such as venetoclax and lenalidomide, are also being explored to enhance its anti-tumor activity. Additionally, the development of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide analogs with improved potency and selectivity for BTK is an area of active research.
Conclusion:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor for the treatment of B-cell malignancies. Its selectivity for BTK and favorable safety profile make it an attractive candidate for clinical development. Further research is needed to optimize its dosing regimen and combination therapies to maximize its efficacy in clinical trials.

合成方法

The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-(tert-butylsulfonamido)phenylboronic acid with 4-methoxyphenylpropan-2-one in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-N-(4-methoxyphenyl)propanamide to yield 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide. This synthesis method has been optimized to produce high yields and purity of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.

科学研究应用

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to selectively inhibit the Bruton's tyrosine kinase (BTK) pathway, which is essential for B-cell receptor (BCR) signaling and survival of B-cell malignancies.

属性

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)18-12-5-15(6-13-18)7-14-19(23)21-16-8-10-17(26-4)11-9-16/h5-6,8-13,22H,7,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURPLNMETPMAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。